molecular formula C8H5FN4OS B6228724 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide CAS No. 1339094-19-7

6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B6228724
CAS No.: 1339094-19-7
M. Wt: 224.22 g/mol
InChI Key: PBIQYCBTTXTNPQ-UHFFFAOYSA-N
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Description

“6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” is a fluorinated heterocycle compound . It contains a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .


Synthesis Analysis

The synthesis of similar compounds has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves the reaction of 6-fluoronicotinic acid with thiosemicarbazide to form 6-fluoro-N-(1,3,4-thiadiazol-2-yl)nicotinamide, which is then reacted with acetic anhydride to form 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide.", "Starting Materials": [ "6-fluoronicotinic acid", "thiosemicarbazide", "acetic anhydride" ], "Reaction": [ "Step 1: 6-fluoronicotinic acid is reacted with thiosemicarbazide in the presence of a catalyst such as hydrochloric acid to form 6-fluoro-N-(1,3,4-thiadiazol-2-yl)nicotinamide.", "Step 2: 6-fluoro-N-(1,3,4-thiadiazol-2-yl)nicotinamide is then reacted with acetic anhydride in the presence of a base such as triethylamine to form 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] }

CAS No.

1339094-19-7

Molecular Formula

C8H5FN4OS

Molecular Weight

224.22 g/mol

IUPAC Name

6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C8H5FN4OS/c9-6-2-1-5(3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14)

InChI Key

PBIQYCBTTXTNPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)NC2=NN=CS2)F

Purity

95

Origin of Product

United States

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